Lipophilicity of Regioisomeric Pyrazin-2-amines
The lipophilicity of 6-(trifluoromethyl)pyrazin-2-amine, as measured by its Consensus Log Po/w, is 1.07 [1]. This places it between the less lipophilic 5-trifluoromethyl isomer (LogP = 1.66) and the more lipophilic 3-trifluoromethyl isomer (LogP = 2.42) . This moderate lipophilicity profile is strategically advantageous for balancing membrane permeability with aqueous solubility, a key consideration in drug development [1].
| Evidence Dimension | Lipophilicity (Consensus Log Po/w or XLogP3) |
|---|---|
| Target Compound Data | Consensus Log Po/w = 1.07 (XLogP3 = 0.9) [1] |
| Comparator Or Baseline | 5-(Trifluoromethyl)pyrazin-2-amine (LogP = 1.66) ; 3-(Trifluoromethyl)pyrazin-2-amine (LogP = 2.42) |
| Quantified Difference | Approximately 0.6 log units lower than the 5-CF3 isomer and 1.35 log units lower than the 3-CF3 isomer. |
| Conditions | Computed values from PubChem XLogP3 and ChemSrc databases. |
Why This Matters
This specific lipophilicity value offers a distinct advantage for applications requiring a balance between cell permeability and aqueous solubility, differentiating it from more lipophilic isomers which may have poorer solubility.
- [1] PubChem. (2025). 6-(Trifluoromethyl)pyrazin-2-amine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/13341114 View Source
